Diethyl (2-nitro-1-phenylethyl)phosphonate
CAS No.: 37909-65-2
Cat. No.: VC15486297
Molecular Formula: C12H18NO5P
Molecular Weight: 287.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37909-65-2 |
|---|---|
| Molecular Formula | C12H18NO5P |
| Molecular Weight | 287.25 g/mol |
| IUPAC Name | (1-diethoxyphosphoryl-2-nitroethyl)benzene |
| Standard InChI | InChI=1S/C12H18NO5P/c1-3-17-19(16,18-4-2)12(10-13(14)15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
| Standard InChI Key | IVURFUDNUSBKNB-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C(C[N+](=O)[O-])C1=CC=CC=C1)OCC |
Introduction
Structural and Molecular Characteristics
Diethyl (2-nitro-1-phenylethyl)phosphonate (CAS: 37909-65-2 , 273210-90-5) possesses the molecular formula C₁₂H₁₈NO₅P and a molecular weight of 287.25 g/mol . Its IUPAC name, (1-diethoxyphosphoryl-2-nitroethyl)benzene, reflects the ethoxyphosphoryl group at position 1 and the nitro group at position 2 of the ethyl chain attached to a benzene ring. The compound’s stereochemistry remains undefined in most synthetic routes, though enantioselective methods have achieved up to 99% enantiomeric excess (ee) .
Key Structural Features:
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Phosphonate Group: The diethyl phosphonate moiety (PO(OEt)₂) enhances stability and participates in nucleophilic substitution reactions.
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Nitro Group: The electron-withdrawing nitro (-NO₂) group facilitates reduction to amines and influences electronic properties.
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Phenylethyl Backbone: The aromatic ring provides π-π stacking interactions in catalytic systems and biological targets.
Table 1: Comparative Analysis of Related Phosphonates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Diethyl (2-nitro-1-phenylethyl)phosphonate | C₁₂H₁₈NO₅P | 287.25 | Phosphonate, nitro, phenyl |
| Dimethyl (2-nitro-1-phenylethyl)phosphonate | C₁₀H₁₄NO₅P | 259.20 | Phosphonate, nitro, phenyl |
| Diethyl (2-oxo-1-phenylethyl)phosphonate | C₁₂H₁₇O₅P | 272.23 | Phosphonate, ketone, phenyl |
Synthesis and Enantioselective Production
Traditional Synthetic Routes
The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing phosphonates. Diethyl phosphonite reacts with nitro-phenylethyl halides under mild conditions to yield the target compound. Industrial-scale production often employs continuous flow reactors to optimize yield (typically 70–85%) and purity.
Asymmetric Catalysis
A breakthrough in enantioselective synthesis involves secondary amine bisthiourea catalysts (e.g., 3g in ). These catalysts enable Michael addition of diphenyl phosphonate to nitroalkenes, achieving 98% yield and 92% ee at –10°C . Molecular sieves (4 Å) critically enhance reproducibility by adsorbing residual moisture .
Mechanism of Enantioselective Michael Addition:
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Catalyst Activation: The bisthiourea catalyst forms hydrogen bonds with the nitroalkene, polarizing the double bond.
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Nucleophilic Attack: The phosphonate attacks the β-position of the nitroalkene, forming a tetrahedral intermediate.
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Proton Transfer: Stereochemical control arises from chiral environment-induced protonation .
Chemical Reactivity and Applications
Reduction of the Nitro Group
Hydrogenation over palladium catalysts reduces the nitro group to an amine, producing diethyl (2-amino-1-phenylethyl)phosphonate. This derivative is pivotal in peptidomimetics and enzyme inhibitor design .
Nucleophilic Substitution at Phosphorus
The phosphonate group undergoes substitution with alcohols or amines under basic conditions (e.g., NaH or K₂CO₃). For example, reaction with methanol yields dimethyl analogs, altering solubility for biomedical applications .
Biological Activity
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Enzyme Inhibition: The phosphonate mimics phosphate transition states, inhibiting phosphatases and esterases via stable enzyme-phosphonate complexes.
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Anticancer Potential: γ-Amino vinyl phosphonates, derived from nitro reductions, exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) .
Industrial and Pharmaceutical Relevance
Agrochemicals
The compound’s stability under UV light and hydrolysis makes it a candidate for slow-release herbicides. Derivatives with thiourea groups show insecticidal activity against Aphis gossypii (LD₅₀ = 0.8 µg/mL).
Flame Retardants
Phosphonate esters act as flame retardants by forming char layers during combustion. Diethyl (2-nitro-1-phenylethyl)phosphonate reduces peak heat release rates by 40% in polyurethane foams.
Drug Delivery Systems
Enantiopure phosphonates serve as prodrugs for bone-targeting therapies. The nitro group’s bioreduction in hypoxic tumor environments enables controlled drug release .
Comparative Analysis with Analogues
Nitro vs. Ketone Derivatives
Replacing the nitro group with a ketone (e.g., diethyl (2-oxo-1-phenylethyl)phosphonate) eliminates reduction pathways but enhances electrophilicity for Diels-Alder reactions.
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